molecular formula C51H101N3O26 B7908979 Azido-PEG24-acid

Azido-PEG24-acid

Cat. No.: B7908979
M. Wt: 1172.4 g/mol
InChI Key: DLBYIOOMXALGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG24-acid is a long-chain, monodisperse polyethylene glycol (PEG) linker. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group in this compound can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group is introduced through oxidation reactions .

Industrial Production Methods

In industrial settings, the production of Azido-PEG24-acid involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG24-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate as catalysts.

    SPAAC: No catalyst required.

    Amide Bond Formation: EDC or HATU as activators

Major Products Formed

Scientific Research Applications

Azido-PEG24-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Mechanism of Action

Azido-PEG24-acid exerts its effects through the formation of stable chemical bonds with target molecules. The azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry to form triazole linkages, while the carboxylic acid group reacts with primary amine groups to form amide bonds. These reactions enable the attachment of this compound to various molecular targets, facilitating its use in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG24-acid is unique due to its long-chain, monodisperse PEG structure, which enhances solubility in aqueous media and provides flexibility in bioconjugation applications. Its ability to form stable triazole and amide bonds makes it a versatile tool in various scientific research fields .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H101N3O26/c52-54-53-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-51(55)56/h1-50H2,(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBYIOOMXALGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H101N3O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1172.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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